E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
Description
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid (hereafter referred to by its IUPAC name) is a cyclopropane derivative featuring a chloroethenyl substituent and a carboxylic acid group. For example, the cis-isomer, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid, is a known photodecomposition product of monochloro-Permethrin and serves as a precursor in synthesizing pyrethroid esters . The trans-configuration likely alters its stereochemical interactions and environmental stability compared to the cis-form.
Properties
Molecular Formula |
C8H11ClO2 |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
(1S,3R)-3-[(E)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/b4-3+/t5-,6+/m0/s1 |
InChI Key |
OTIZHBRWDXPZIF-NBZFHMRBSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)/C=C/Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
Origin of Product |
United States |
Preparation Methods
Direct Dehydrohalogenation Using Zinc and Acidic Conditions
One of the most established methods, as described in patent literature, involves the use of zinc metal in the presence of a suitable solvent (e.g., dichloromethane) and an acid or proton source to facilitate the elimination of hydrogen chloride from the dichlorovinyl group:
- **Reagents:** Zinc powder, inert solvent (e.g., dichloromethane)
- **Conditions:** Mild heating (~-5°C to +50°C)
- **Mechanism:** Zinc acts as a reductant, promoting dehalogenation and elimination to form the vinyl chloride with E/Z stereochemistry controlled by reaction conditions
This method is advantageous due to its simplicity and high selectivity, often yielding the trans-isomer predominantly.
Acid-Mediated Elimination
Alternatively, acidic conditions (e.g., using hydrochloric acid or other proton donors) can promote elimination:
- **Reagents:** Acidic medium (e.g., hydrochloric acid), possibly with a Lewis acid catalyst
- **Procedure:** The dichlorovinyl precursor is treated with acid, leading to elimination of hydrogen chloride and formation of the chloroethenyl group
- **Outcome:** Predominantly trans-configuration due to thermodynamic stability
This approach is often used in conjunction with reflux conditions to enhance reaction efficiency.
Base-Induced Elimination
Strong bases such as potassium tert-butoxide or sodium hydride can induce elimination:
- **Reagents:** Potassium tert-butoxide in an inert solvent
- **Conditions:** Reflux or elevated temperature
- **Mechanism:** Base abstracts a proton, facilitating the elimination of chloride ions to generate the vinyl chloride
This method allows for stereoselective control, favoring the trans-isomer under optimized conditions.
Reaction Optimization and Data
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | -5°C to +50°C | Lower temperatures favor stereoselectivity |
| Solvent | Dichloromethane, chloroform | Inert solvents prevent side reactions |
| Reagent | Zinc powder, acids, or bases | Choice depends on desired selectivity and yield |
| Reaction Time | 1-24 hours | Monitored by TLC or NMR |
Note: The stereochemistry (E/Z) is influenced by reaction conditions, with thermodynamic control favoring the trans (E) isomer due to lower steric hindrance.
Purification and Characterization
Post-reaction, the crude product is typically purified via:
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Column chromatography if necessary
Characterization involves:
- Nuclear Magnetic Resonance spectroscopy (NMR) for stereochemistry
- Mass spectrometry for molecular confirmation
- Infrared spectroscopy for functional groups
Additional Considerations and Innovations
Recent patent disclosures suggest that catalytic dehalogenation using zinc combined with acidic or neutral conditions offers high yields and stereoselectivity. This process simplifies the synthesis by avoiding multiple steps and minimizes by-products.
Furthermore, reaction parameters such as solvent polarity, temperature, and reagent stoichiometry are optimized to maximize the trans-isomer formation, which is crucial for biological activity in subsequent applications.
Summary of the Most Effective Method
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Starting Material | (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid | — | Precursor for dehalogenation |
| Dehalogenation & Elimination | Zinc powder, dichloromethane, acid or base | -5°C to +50°C, reflux | Formation of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid |
| Purification | Recrystallization | Ambient temperature | Pure target compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can undergo oxidation reactions, where the carboxylic acid group may be converted to other functional groups such as esters or ketones.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The chloroethenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Esters, ketones, or aldehydes.
Reduction: Ethyl-substituted derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs. Industry: The compound’s unique structural features make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethenyl group may participate in binding interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and its analogs:
Degradation Pathways and Environmental Impact
- Target Compound: While direct degradation data are scarce, its cis-isomer undergoes hydrolysis to form esters and phenoxybenzaldehyde derivatives, which are further metabolized by Bacillus species into aliphatic acids (e.g., decanoic acid) . The trans-isomer’s stability may differ due to stereochemical resistance to enzymatic cleavage.
- Dichloro Analogs: These compounds (e.g., 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate) degrade into chloroacetic acid and phenol, which are environmentally persistent and toxic to aquatic life . Their higher chlorine content correlates with slower degradation rates compared to mono-chloro derivatives.
- Fluorinated Analog : The trifluoro-propenyl substituent in lambda-cyhalothrin derivatives increases resistance to oxidative degradation, enhancing their insecticidal longevity but raising bioaccumulation concerns .
Toxicological and Metabolic Profiles
- Biomarker Utility : Metabolites like cis/trans-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid are quantified in human saliva to monitor pyrethroid exposure, reflecting their systemic absorption and esterase-mediated hydrolysis .
- Neurotoxicity: Fluorinated analogs exhibit higher potency due to enhanced binding to voltage-gated sodium channels in insects, whereas mono-chloro derivatives (e.g., the target compound) likely have reduced efficacy .
Biological Activity
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a compound notable for its potential biological activities, particularly in the realm of pest control. This article provides a detailed examination of its biological activity, synthesis, and comparative analysis with related compounds.
- Molecular Formula: C₈H₁₁ClO₂
- Molecular Weight: 174.62 g/mol
- CAS Number: 61914-45-2
This compound exhibits geometrical isomerism, including both trans and cis forms. The trans isomer is particularly relevant in agricultural applications due to its insecticidal properties.
Insecticidal Properties
This compound has been primarily studied for its insecticidal properties. Its mechanism of action typically involves the disruption of the nervous system in insects, which can lead to paralysis and death. This compound is often compared to its cis counterpart, which has been shown to be more effective against a broader range of pests.
Table 1: Comparison of Isomer Efficacy
| Isomer Type | Biological Activity | Notable Features |
|---|---|---|
| E,Z-trans | Insecticidal | Less effective than cis isomer |
| E,Z-cis | Insecticidal | High efficacy against various pests |
Antifungal and Herbicidal Activities
Preliminary studies suggest that this compound may also exhibit antifungal and herbicidal activities. However, these applications require further investigation to establish their effectiveness and safety profiles.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. One notable method involves the treatment of racemic mixtures with optically active amines to enrich the desired isomer.
Key Synthesis Steps:
- Starting Materials: Racemic cis/trans mixtures of 3-(2-Chloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.
- Reagents: Optically active amines (e.g., 1-ephedrine).
- Procedure:
- Neutralization of the racemic mixture.
- Isolation and hydrolysis to yield enriched acid.
Case Studies
- Efficacy Against Specific Pests:
- A study conducted on various agricultural pests demonstrated that the trans isomer showed significant activity against Aedes aegypti, a common mosquito vector for diseases such as dengue fever.
- Environmental Impact Assessment:
- Research focusing on the environmental persistence of this compound indicated low bioaccumulation potential, suggesting it may be a safer alternative in integrated pest management strategies.
Comparative Analysis with Related Compounds
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| E,Z-trans | Geometrical | Insecticidal | Less effective than cis |
| E,Z-cis | Geometrical | Insecticidal | High efficacy |
| Permethrin | Pyrethroid | Broad-spectrum insecticide | Known for persistent activity |
This comparison highlights that while this compound has valuable insecticidal properties, its efficacy is generally lower than that of its cis counterpart and other established insecticides like permethrin.
Q & A
Basic: What are the standard synthetic routes for E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid?
Methodological Answer:
The synthesis typically involves cyclopropanation of a precursor (e.g., substituted phenylacetic acid) using diazomethane or analogous cyclopropanating agents under controlled conditions. Key steps include:
- Reagents : Diazomethane, dichloromethane (solvent), and catalysts like palladium or copper complexes .
- Conditions : Reaction temperatures between 0–25°C to prevent side reactions; post-synthesis purification via recrystallization or chromatography to achieve >95% purity .
- Example : Trans-3-(2-chlorovinyl) derivatives are synthesized via dehydrohalogenation of intermediates like 3-(2,2-dihalovinyl) precursors, followed by stereoselective isolation .
Basic: What analytical techniques are recommended for quantifying this compound and its metabolites?
Methodological Answer:
- GC/MS/MS : Validated for detecting metabolites like cis/trans-DCCA (dichlorovinyl-dimethylcyclopropanecarboxylic acid) in biological matrices (e.g., urine). Detection limits: 0.1–0.5 ng/mL .
- HPLC-UV/Vis : Used for purity analysis with C18 columns and acetonitrile/water mobile phases. Retention times vary by stereochemistry .
- NMR : Confirms structural integrity, particularly distinguishing E/Z isomers via coupling constants (e.g., J = 8–12 Hz for trans configurations) .
Advanced: How can enantiomers of this cyclopropanecarboxylic acid be resolved for chiral studies?
Methodological Answer:
Enantiomer separation employs diastereomeric menthyl esters :
- Step 1 : React racemic acid with l-menthol to form esters. The 1S-cis ester is less soluble in organic solvents (e.g., hexane), enabling crystallization .
- Step 2 : Saponify the isolated ester with NaOH/EtOH to recover the enantiopure acid. Optical purity is verified via polarimetry (e.g., [α]D = -27.7° for (-)-cis-acid) .
- Critical Factor : Solvent choice (e.g., chloroform vs. ether) significantly impacts crystallization efficiency .
Advanced: What are the microbial degradation pathways observed for this compound?
Methodological Answer:
- Hydrolysis : Bacterial enzymes (e.g., Bacillus spp.) cleave ester bonds, yielding 3-(2-chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate and phenolic derivatives. For example, B. subtilis BSF01 produces 3-phenoxybenzaldehyde as an intermediate .
- Oxidation : Cytochrome P450-mediated oxidation in insects (e.g., soybean loopers) generates polar conjugates and trans-hydroxy derivatives detected via TLC (Rf = 0.36–0.67) .
- Environmental Fate : Degradation in soil/water involves photolysis (UV light) and hydrolysis (pH-dependent), forming chloroacetic acid and decanoic acid .
Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?
Methodological Answer:
- Halogen Effects : Replacing chlorine with bromine in the vinyl group increases insecticidal potency (e.g., LC50 reduction from 2.5 ppm to 1.2 ppm in Heliothis virescens) .
- Stereochemistry : Cis isomers exhibit higher bioactivity due to improved binding to sodium channels (e.g., 10-fold higher knockdown effect in Aedes aegypti) .
- Method : Structure-activity relationships (SAR) are assessed via in vitro electrophysiology and in vivo toxicity assays, comparing LD50 values across derivatives .
Basic: What stability considerations are critical for experimental design?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; store at -20°C under inert gas (argon) to prevent dimerization .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes rapidly under alkaline conditions (t1/2 = 2 h at pH 10) .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation (use amber glassware) .
Advanced: What computational methods predict environmental persistence and toxicity?
Methodological Answer:
- QSAR Models : Predict logP (2.8–3.5) and biodegradation half-life (30–60 days) using descriptors like molecular weight and halogen count .
- Molecular Dynamics : Simulate binding to acetylcholinesterase (AChE) or sodium channels to estimate neurotoxic potential .
- Ecotoxicology Databases : Cross-reference with EPA DSSTox (DTXSID201176802) for ecotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
